molecular formula C11H18N4O B2534044 1-ethyl-4-(piperidine-1-carbonyl)-1H-pyrazol-5-amine CAS No. 1894394-28-5

1-ethyl-4-(piperidine-1-carbonyl)-1H-pyrazol-5-amine

Cat. No.: B2534044
CAS No.: 1894394-28-5
M. Wt: 222.292
InChI Key: YJAMFTCAMZRJFO-UHFFFAOYSA-N
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Description

1-ethyl-4-(piperidine-1-carbonyl)-1H-pyrazol-5-amine is a chemical reagent designed for research applications and is strictly For Research Use Only, not for diagnostic or personal use. This compound features a hybrid molecular architecture combining a 5-aminopyrazole scaffold with a piperidine carbonyl moiety. The 5-aminopyrazole core is a recognized privileged structure in medicinal chemistry, serving as a key precursor for synthesizing diverse fused heterocyclic systems such as pyrazolopyridines, pyrazolopyrimidines, and pyrazolotriazines . These frameworks are frequently investigated for their wide spectrum of biological activities, which include anticancer, antimicrobial, anti-inflammatory, and enzyme inhibitory properties . The incorporation of the piperidine-1-carbonyl group is a strategic modification that can influence the molecule's physicochemical properties and enhance its potential to interact with biological targets, particularly in the realm of central nervous system (CNS) and metabolic disorder research. Researchers value this compound primarily as a versatile building block for drug discovery. Its functional groups offer multiple sites for chemical modification, enabling the construction of compound libraries for high-throughput screening and structure-activity relationship (SAR) studies. The structural features of this reagent make it a promising starting point for developing novel protein kinase inhibitors, protease inhibitors, and GPCR ligands.

Properties

IUPAC Name

(5-amino-1-ethylpyrazol-4-yl)-piperidin-1-ylmethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H18N4O/c1-2-15-10(12)9(8-13-15)11(16)14-6-4-3-5-7-14/h8H,2-7,12H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YJAMFTCAMZRJFO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C(=C(C=N1)C(=O)N2CCCCC2)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H18N4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

222.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of 1-ethyl-4-(piperidine-1-carbonyl)-1H-pyrazol-5-amine can be achieved through several synthetic routes. One common method involves the reaction of 1-ethyl-1H-pyrazol-5-amine with piperidine-1-carbonyl chloride under basic conditions. The reaction typically takes place in an organic solvent such as dichloromethane or tetrahydrofuran, with a base like triethylamine or sodium hydroxide to neutralize the hydrochloric acid byproduct.

Industrial production methods may involve more scalable processes, such as continuous flow synthesis, which allows for better control over reaction conditions and yields. These methods often utilize automated systems to ensure consistent quality and efficiency.

Chemical Reactions Analysis

1-Ethyl-4-(piperidine-1-carbonyl)-1H-pyrazol-5-amine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxides or hydroxylated derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride, resulting in the formation of reduced amine or alcohol derivatives.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the piperidine-1-carbonyl group can be replaced by other nucleophiles like amines or thiols under appropriate conditions.

Common reagents and conditions used in these reactions include organic solvents, catalysts, and temperature control to optimize reaction rates and yields. Major products formed from these reactions depend on the specific reagents and conditions used, but they generally include various substituted pyrazoles and their derivatives.

Scientific Research Applications

Chemistry

In synthetic chemistry, 1-ethyl-4-(piperidine-1-carbonyl)-1H-pyrazol-5-amine serves as a versatile building block for the synthesis of more complex molecules. Its unique structure allows for various modifications that can lead to new compounds with desirable properties.

Biology

Research has indicated that this compound exhibits potential bioactive properties. Studies have investigated its interaction with biological targets, suggesting that it may influence enzyme activities or receptor functions, leading to various biological effects .

Medicine

The compound is being explored for its therapeutic properties, particularly in the fields of oncology and anti-inflammatory treatments. Preliminary studies have shown promising results in vitro regarding its anticancer activities .

Anticancer Activity

A notable study evaluated derivatives of compounds similar to this compound for their anticancer potential. The synthesized derivatives demonstrated significant cytotoxicity against various cancer cell lines, with some compounds exhibiting low IC50 values, indicating strong anticancer properties relative to established agents like doxorubicin .

Compound IDIC50 (µM)Reference
6h20.12 ± 6.20
6j10.84 ± 4.20
Doxorubicin0.92 ± 0.10

Mechanism of Action

The mechanism of action of 1-ethyl-4-(piperidine-1-carbonyl)-1H-pyrazol-5-amine depends on its specific application. In biological systems, the compound may interact with molecular targets such as enzymes, receptors, or nucleic acids. These interactions can modulate biochemical pathways and cellular processes, leading to the desired therapeutic or biological effects.

For example, if the compound acts as an enzyme inhibitor, it may bind to the active site of the enzyme, preventing substrate binding and subsequent catalytic activity. This inhibition can result in the modulation of metabolic pathways, which may be beneficial in treating certain diseases.

Comparison with Similar Compounds

Spectroscopic and Tautomeric Properties

DFT studies on 3-methyl-1-phenyl-4-(phenyldiazenyl)-1H-pyrazol-5-amine () reveal tautomerism and solvent-dependent NMR chemical shifts. For instance:

  • The B97D functional with TZVP basis sets provides accurate ¹H-NMR predictions (RMSE < 0.5 ppm).
  • Tautomeric equilibrium between enolic and keto forms affects spectroscopic profiles.

The target compound’s piperidine-1-carbonyl group may stabilize specific tautomers, altering its spectroscopic behavior compared to analogs with azo or methyl groups.

Commercial Derivatives and Bioactivity

Commercially available pyrazol-5-amine derivatives () include:

  • 25h : 3-tert-butyl-1-(4-chlorophenyl)
  • 25i : 3-tert-butyl-1-(4-bromophenyl)
  • 25n : 3-tert-butyl-1-phenyl

Target Selectivity and Kinase Inhibition

Compounds like 4-(4-fluorophenyl)-1-phenyl-3-(pyridin-4-yl)-1H-pyrazol-5-amine () target p38αMAP kinase via fluorophenyl/pyridinyl interactions. The target compound’s piperidine-1-carbonyl group may engage in unique hydrogen-bonding networks, redirecting selectivity toward serine proteases or GPCRs.

Biological Activity

1-Ethyl-4-(piperidine-1-carbonyl)-1H-pyrazol-5-amine is a compound that has garnered interest due to its potential biological activities, particularly in medicinal chemistry. This article delves into its synthesis, biological properties, and the mechanisms underlying its activity, supported by relevant research findings and data.

Chemical Structure and Properties

The molecular formula of this compound is C13H22N4OC_{13}H_{22}N_4O, with a molecular weight of 250.34 g/mol. The compound features a pyrazole ring fused with a piperidine ring, which contributes to its unique chemical behavior and biological interactions.

PropertyValue
Molecular FormulaC13H22N4O
Molecular Weight250.34 g/mol
IUPAC Name(5-amino-1-ethylpyrazol-3-yl)-(2-ethylpiperidin-1-yl)methanone
InChIInChI=1S/C13H22N4O/c1-3-10-7-5-6-8-16(10)13(18)11-9-12(14)17(4-2)15-11/h9-10H,3-8,14H2,1-2H3

Synthesis

The synthesis of this compound typically involves multi-step organic reactions. Key steps include:

  • Formation of the Pyrazole Ring : Synthesized through the condensation of hydrazine with a 1,3-diketone under acidic conditions.
  • Formation of the Piperidine Ring : Achieved via hydrogenation of pyridine over a molybdenum disulfide catalyst.
  • Coupling : The final step involves coupling the pyrazole and piperidine rings using coupling reagents like EDCI under mild conditions.

Anticancer Properties

Research indicates that compounds containing the pyrazole moiety exhibit significant anticancer activity. For instance, studies have demonstrated that derivatives of 1H-pyrazole can inhibit the growth of various cancer cell lines, including lung cancer (A549), breast cancer (MCF7), and colorectal cancer (HT29) cells .

Case Study : A study focused on pyrazole derivatives reported that certain compounds demonstrated antiproliferative effects in vitro against breast cancer cells MDA-MB-231 and liver cancer cells HepG2 . The mechanism appears to involve inhibition of key signaling pathways associated with cell proliferation and survival.

Anti-inflammatory Activity

Other investigations have highlighted the anti-inflammatory potential of pyrazole derivatives. These compounds may inhibit pro-inflammatory cytokines and enzymes involved in inflammatory responses, making them candidates for treating conditions like arthritis and other inflammatory diseases .

The biological activity of this compound likely involves interactions with specific molecular targets such as enzymes or receptors. For instance, it may inhibit kinases involved in tumor progression or modulate pathways related to inflammation .

Comparative Analysis with Related Compounds

The unique structure of this compound distinguishes it from other piperidine or pyrazole derivatives. Its dual-ring structure allows for diverse interactions with biological targets, enhancing its potential as a therapeutic agent.

Compound TypeExample CompoundBiological Activity
Pyrazole DerivativesPazopanibAnticancer
Piperidine DerivativesPiperineAnti-inflammatory
Dual-Ring Compounds1-Ethyl-4-(piperidine...)Anticancer, anti-inflammatory

Q & A

Basic Research Questions

Q. What synthetic methodologies are commonly employed to prepare 1-ethyl-4-(piperidine-1-carbonyl)-1H-pyrazol-5-amine derivatives?

  • Methodological Answer : Key routes include:

  • Cyclization : Using phosphorus oxychloride (POCl₃) at 120°C to form pyrazole cores from hydrazide precursors .
  • Vilsmeier-Haack Formylation : Introducing aldehyde groups via reaction with DMF and POCl₃, critical for subsequent functionalization .
  • Condensation Reactions : Solvent-free conditions for coupling pyrazol-5-amines with aldehydes or ketones to generate fused heterocycles .
    • Characterization typically involves IR, ¹H/¹³C NMR, and mass spectrometry to confirm structural integrity .

Q. How are spectroscopic techniques applied to characterize pyrazole-5-amine derivatives?

  • Methodological Answer :

  • IR Spectroscopy : Identifies carbonyl (C=O) and amine (N-H) stretches (e.g., ~1650 cm⁻¹ for amides) .
  • NMR : ¹H NMR reveals substituent environments (e.g., ethyl group protons at δ 1.2–1.5 ppm; piperidine protons at δ 2.5–3.5 ppm). ¹³C NMR confirms carbonyl carbons (~170 ppm) .
  • Mass Spectrometry : High-resolution MS (HRMS) validates molecular formulas (e.g., [M+H]⁺ peaks) .

Q. What are the standard protocols for evaluating the biological activity of these compounds?

  • Methodological Answer :

  • Antibacterial Assays : Agar diffusion or microdilution methods against Gram-positive/negative strains (e.g., MIC values) .
  • Cytotoxicity Screening : MTT assays on cancer cell lines (e.g., IC₅₀ determination) .
  • Enzyme Inhibition : Carbonic anhydrase inhibition studies using spectrophotometric methods .

Advanced Research Questions

Q. How can reaction conditions be optimized to enhance the yield of pyrazole-5-amine derivatives?

  • Methodological Answer :

  • Catalyst Selection : Copper(I) bromide and cesium carbonate improve coupling efficiency in Ullmann-type reactions (e.g., 17.9% yield increase in ) .
  • Solvent Systems : Polar aprotic solvents (e.g., DMSO) enhance solubility of intermediates .
  • Temperature Control : Maintaining 35°C during cyclopropane amine coupling minimizes side reactions .

Q. What structural modifications influence the biological activity of pyrazole-5-amine derivatives?

  • Methodological Answer :

  • Electron-Withdrawing Groups : Trifluoromethyl (-CF₃) enhances antimicrobial potency by increasing lipophilicity .
  • Aryl Substitutions : 4-Methoxyphenyl groups improve cytotoxicity, likely via π-π interactions with enzyme active sites .
  • Piperidine vs. Morpholine : Piperidine-1-carbonyl derivatives show higher carbonic anhydrase inhibition due to better binding affinity .

Q. How do computational methods aid in understanding the structure-activity relationships (SAR) of these compounds?

  • Methodological Answer :

  • DFT Calculations : Predict electronic properties (e.g., HOMO-LUMO gaps) and reactive sites for functionalization .
  • Molecular Docking : Simulates binding poses with target enzymes (e.g., carbonic anhydrase II), guiding rational design .
  • Spectral Simulations : Correlate experimental NMR/IR data with theoretical models to validate structures .

Q. What strategies resolve contradictions in biological activity data across studies?

  • Methodological Answer :

  • Meta-Analysis : Compare assay conditions (e.g., bacterial strain variability in MIC values) .
  • Dose-Response Curves : Validate activity trends using multiple concentrations to rule out false positives .
  • Structural Analog Testing : Isolate the impact of specific substituents (e.g., replacing ethyl with methyl groups to assess steric effects) .

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